N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Sourcing the correct spiroamine intermediate is critical for fidelity in 5-HT1F agonist synthesis and frovatriptan impurity profiling. Substituting with less-substituted analogs (e.g., CAS 158747-11-6) introduces steric and electronic mismatches that can derail multi-step carbazolecarboxamide routes. - Verified reagent for introducing the rigid 1,5-dioxaspiro[5.5]undecane scaffold with tertiary dimethylamine, essential for maintaining published SAR outcomes. - Supplied at ≥95% purity (validated up to 98%), supporting dual use as a synthetic building block and an analytical reference standard for frovatriptan QC methods. - Distinct molecular weight (227.34 g/mol) and predicted boiling point (299.2°C) differentiate this bulkier amine from simpler spiro analogs, ensuring procurement of the exact structure.

Molecular Formula C13H25NO2
Molecular Weight 227.348
CAS No. 107431-14-1
Cat. No. B565809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
CAS107431-14-1
Molecular FormulaC13H25NO2
Molecular Weight227.348
Structural Identifiers
SMILESCC1(COC2(CCC(CC2)N(C)C)OC1)C
InChIInChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3
InChIKeyJZWMATNATWMPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

107431-14-1: Baseline Characteristics


N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 107431-14-1) is a synthetic spiroamine compound characterized by its rigid 1,5-dioxaspiro[5.5]undecane core and a tertiary dimethylamine moiety. Its molecular formula is C13H25NO2 with a molecular weight of 227.34 g/mol . The compound exhibits a predicted boiling point of 299.2±40.0 °C at 760 mmHg . Commercially, it is supplied with a typical purity of ≥95% to 98% [1]. It is primarily utilized as a key reagent or intermediate in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides, which are explored as selective 5-HT1F receptor agonists for potential antimigraine applications .

107431-14-1: Substitution Risks


Substituting N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine with a closely related spiroamine analog, such as N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 158747-11-6), introduces significant risk of experimental failure due to differences in steric hindrance and basicity. The presence of an additional methyl group on the amine nitrogen in 107431-14-1 alters its nucleophilicity and the steric environment of the reactive center, which can critically impact the yield and selectivity of downstream reactions, particularly in the synthesis of complex carbazolecarboxamide frameworks . Even minor variations in the spirocyclic ketal substitution pattern can lead to uncharacterized byproducts or complete reaction failure in multi-step synthetic routes where precise steric and electronic control is required . Therefore, direct substitution without re-optimization of reaction conditions is not scientifically advisable.

Evidence: 107431-14-1 vs. Analogs


Molecular Weight & Composition vs. N,3,3-Trimethyl Analog

The target compound, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (107431-14-1), is structurally distinct from the closely related N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 158747-11-6). The difference lies in the amine substitution pattern: the target compound features a tertiary N,N-dimethylamino group, whereas the comparator contains a secondary N-methylamino group. This structural variation is reflected in the quantitative data: the target compound has a molecular weight of 227.34 g/mol and formula C13H25NO2, compared to 213.32 g/mol and formula C12H23NO2 for the comparator . This difference confirms they are not interchangeable entities in precise stoichiometric calculations.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Boiling Point vs. N,3,3-Trimethyl Analog

The predicted boiling point of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is 299.2±40.0 °C at 760 mmHg . In comparison, the closely related N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine has a predicted boiling point of 293.3±40.0 °C at 760 mmHg . The difference of 5.9 °C, while small, is measurable and indicates distinct volatility and vapor pressure characteristics.

Process Chemistry Thermodynamic Properties Purification

5-HT1F Agonist Synthesis Specificity

The target compound (107431-14-1) is explicitly cited as a reagent in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides, which are evaluated as 5-HT1F receptor agonists for the treatment of migraines . While the comparator N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 158747-11-6) may serve as a general spiroamine building block, it lacks this specific citation in the context of 5-HT1F agonist synthesis in authoritative databases. The target compound's utility is tied to a specific pharmacologically relevant chemotype.

Medicinal Chemistry Neuroscience Migraine Research

Commercial Purity Specification

The target compound is commercially available with a specified purity of 98% [1]. This quantitative purity threshold is critical for ensuring reproducible yields in sensitive chemical transformations. While comparator compounds like N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine may also be supplied at high purities (e.g., 97% ), the specific batch-to-batch consistency and impurity profile can vary between suppliers and compounds. The explicit 98% specification for 107431-14-1 provides a verifiable benchmark for procurement.

Quality Control Analytical Chemistry Reproducibility

Application Scenarios for 107431-14-1


5-HT1F Agonist Synthesis

This compound is the designated reagent for introducing the spirocyclic amine moiety into carbazolecarboxamide and cycloheptaindolecarboxamide scaffolds. As explicitly noted in product documentation, its use is intended for the preparation of compounds evaluated as selective 5-HT1F agonists for migraine research . Researchers engaged in SAR studies around the 5-HT1F target should procure this specific reagent to ensure fidelity to published synthetic routes and to avoid the unpredictable steric and electronic effects that could arise from using a less-substituted analog.

Tertiary Amine Spirocyclic Building Block

For medicinal chemistry programs that necessitate the incorporation of a bulky, tertiary amine spirocyclic fragment to explore chemical space or modulate physicochemical properties (e.g., logP, pKa, solubility), N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine provides a well-defined and commercially available entry point. Its distinct molecular weight (227.34 g/mol) and predicted boiling point (299.2±40.0 °C) differentiate it from simpler spiroamine analogs, offering a specific set of properties for library synthesis .

Frovatriptan Intermediate Scale-Up

As a known impurity and synthetic intermediate in the frovatriptan synthesis pathway , this compound is essential for analytical method development, impurity profiling, and reference standard qualification in the production of frovatriptan succinate. Its availability at a verified purity of 98% supports its use in generating calibration curves and validating chromatographic methods for quality control [1].

Spirocyclic Reactivity & Conformation Research

The rigid spirocyclic framework of 1,5-dioxaspiro[5.5]undecane combined with a dimethylamino substituent presents a unique model system for studying steric and stereoelectronic effects in nucleophilic reactions and conformational analysis. Researchers exploring the anomeric effect, spiroconjugation, or the impact of geminal dimethyl substitution on ring conformation can utilize this compound as a well-characterized substrate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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